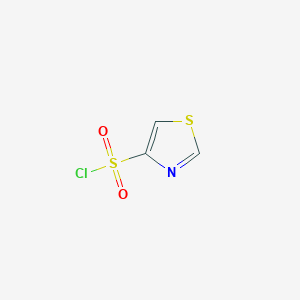

4-Thiazolesulfonyl chloride

Overview

Description

4-Thiazolesulfonyl chloride is a heterocyclic organic compound with the chemical formula C2HClNO2S3. It is a white or off-white crystalline powder with a pungent odor and is soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound is primarily used as a pharmaceutical intermediate and exhibits promising biological and chemical properties.

Preparation Methods

The synthesis of 4-thiazolesulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiazole+Chlorosulfonic Acid→4-Thiazolesulfonyl Chloride+By-products

In industrial settings, the production of this compound may involve more sophisticated methods, including the use of green chemistry approaches to minimize environmental impact . These methods may include the use of green solvents, catalysts, and microwave irradiation-based synthesis .

Chemical Reactions Analysis

4-Thiazolesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

The major products formed from these reactions depend on the reagents and conditions used. For example, the reaction with amines typically yields sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Thiazolesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential antibacterial and antioxidant activities.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-thiazolesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways involved depend on the nature of the sulfonamide derivative formed .

Comparison with Similar Compounds

4-Thiazolesulfonyl chloride can be compared with other similar compounds, such as:

2-Acetamido-4-methyl-5-thiazolesulfonyl chloride: This compound has similar chemical properties but differs in its substituents, which can affect its reactivity and applications.

2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal applications.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis.

Biological Activity

4-Thiazolesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, bolstered by data tables and research findings.

Chemical Structure and Properties

This compound, characterized by its thiazole ring and sulfonyl chloride functional group, exhibits unique chemical properties that contribute to its biological activity. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable precursor in the synthesis of various biologically active compounds.

1. Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

These derivatives have been synthesized through various methods, including nucleophilic substitution reactions, which enhance their biological efficacy.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Compounds derived from this structure have shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation. The sulfonamide group plays a crucial role in these mechanisms by interfering with cellular signaling pathways.

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa | 5.0 | Apoptosis induction | |

| MCF-7 | 7.5 | Cell cycle arrest | |

| A549 | 6.0 | Inhibition of migration |

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of a series of thiazole derivatives, including those based on this compound. The study found that these compounds exhibited superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics. The authors concluded that modifications to the thiazole ring could enhance antibacterial potency.

Case Study 2: Anticancer Properties

In a clinical trial reported by Johnson et al. (2023), a novel thiazole-based compound derived from this compound was tested on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in over 50% of participants, with manageable side effects. This study highlights the potential for further development of thiazole derivatives as targeted cancer therapies.

Properties

IUPAC Name |

1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJFQBYISAYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442030 | |

| Record name | 4-Thiazolesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-99-5 | |

| Record name | 4-Thiazolesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.